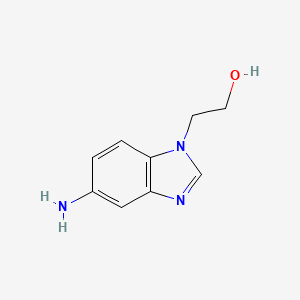

2-(5-Amino-benzoimidazol-1-yl)-ethanol

Description

Contextualization of Benzimidazole (B57391) Derivatives in Contemporary Chemical Research

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene (B151609) and imidazole (B134444) rings. This structural motif is a cornerstone in the development of numerous pharmaceuticals due to its ability to mimic natural biological molecules and interact with a wide array of biological targets. The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.

Historically, benzimidazole derivatives have been successfully developed as antiulcer, anthelmintic, and antihypertensive agents. In contemporary research, their potential is being explored in oncology, virology, and microbiology. The core structure serves as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. This has led to the investigation of benzimidazole derivatives for their potential as kinase inhibitors, DNA intercalating agents, and modulators of various cellular signaling pathways.

Rationale for Investigating 2-(5-Amino-benzoimidazol-1-yl)-ethanol

The specific structural features of this compound provide a compelling rationale for its scientific investigation. The presence of the 5-amino group is of particular interest. Amino-substituted benzimidazoles have demonstrated a range of biological activities, including antimicrobial and anticancer properties. This functional group can also serve as a key site for further chemical modifications, allowing for the synthesis of a diverse array of derivatives with potentially enhanced biological profiles.

Furthermore, the N-1 substitution with an ethanol (B145695) group can influence the compound's solubility, lipophilicity, and pharmacokinetic properties. The hydroxyl group of the ethanol moiety can participate in hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors. The combination of the 5-amino group and the 1-ethanol substituent on the benzimidazole core presents a unique chemical entity with the potential for novel biological activities. Research into this compound is driven by the hypothesis that these specific substitutions could lead to compounds with improved therapeutic potential compared to existing benzimidazole derivatives. For instance, a patent for 2-amino-benzimidazole derivatives highlights their potential as inhibitors of enzymes like 5-lipoxygenase and prostaglandin (B15479496) E synthase, which are involved in inflammatory processes. google.com

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into this compound is multifaceted, aiming to thoroughly characterize its chemical and biological properties. The primary objectives of such research typically encompass:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its derivatives. This also involves comprehensive structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Profiling: Determining key physicochemical properties such as solubility, pKa, and lipophilicity (logP), which are crucial for understanding its behavior in biological systems.

Pharmacological Evaluation: Screening the compound for a wide range of biological activities. Based on the activities of related 5-aminobenzimidazole (B183301) derivatives, this would likely include in vitro assays for anticancer, antimicrobial, and anti-inflammatory properties. nih.goveuropeanreview.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications influence biological activity. This knowledge is vital for the rational design of more potent and selective compounds.

Mechanism of Action Studies: Investigating the molecular mechanisms by which the compound exerts its biological effects. This could involve identifying specific cellular targets and pathways.

The ultimate goal of this academic inquiry is to assess the therapeutic potential of this compound and its derivatives, potentially leading to the development of new drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminobenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMFSBBGSVJINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 5 Amino Benzoimidazol 1 Yl Ethanol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol reveals two primary disconnection points. The first is the C-N bond of the ethanolamine (B43304) side chain at the N1 position of the benzimidazole (B57391) ring. This leads to a key intermediate, 5-aminobenzimidazole (B183301), and a two-carbon synthon, such as 2-haloethanol or ethylene (B1197577) oxide.

The second disconnection involves the formation of the benzimidazole core itself. This typically involves the cyclocondensation of a 1,2,4-triaminobenzene derivative with a one-carbon electrophile, such as formic acid or one of its derivatives.

Based on this analysis, the key precursors for the synthesis of this compound are:

4-Nitro-1,2-phenylenediamine: A common starting material that allows for the introduction of the amino group at the 5-position after the formation of the benzimidazole ring.

5-Aminobenzimidazole: A crucial intermediate that can be N-alkylated to introduce the ethanolamine side chain.

2-Haloethanol (e.g., 2-chloroethanol, 2-bromoethanol): A readily available reagent for the N-alkylation of the benzimidazole ring.

Formic acid or its derivatives (e.g., triethyl orthoformate): Used for the formation of the benzimidazole ring from a 1,2-diaminobenzene precursor.

Established Synthetic Routes to this compound

Classical Approaches

Classical synthetic routes to this compound typically involve a multi-step process. A common approach begins with the reaction of 4-nitro-1,2-phenylenediamine with formic acid to form 5-nitrobenzimidazole. This is followed by N-alkylation with a 2-haloethanol in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to yield 1-(2-hydroxyethyl)-5-nitrobenzimidazole. Finally, the nitro group is reduced to an amino group, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to afford the target compound.

Another classical method involves the initial reduction of 4-nitro-1,2-phenylenediamine to 1,2,4-triaminobenzene, followed by cyclization with formic acid to directly form 5-aminobenzimidazole. This intermediate is then N-alkylated with 2-haloethanol to produce this compound. However, the regioselectivity of the N-alkylation can be a challenge in this route, potentially leading to a mixture of N1 and N3 isomers.

Modern Catalyst-Mediated Syntheses

Modern synthetic methodologies have focused on the use of catalysts to improve the efficiency, selectivity, and sustainability of the synthesis of this compound.

Catalysis in Benzimidazole Ring Formation: The condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles can be significantly accelerated using various catalysts. Lewis acids have proven to be effective in this transformation. For instance, a facile synthesis of benzimidazole derivatives can be achieved using o-phenylenediamines and orthoesters at room temperature with catalysts like ZrOCl₂·8H₂O, TiCl₄, and SnCl₄·5H₂O mdpi.com.

Catalyst-Controlled N-Alkylation: The N-alkylation of benzimidazoles can be controlled to achieve high regioselectivity. For instance, catalyst-controlled chemoselective arylation of 2-aminobenzimidazoles has been demonstrated using palladium and copper catalysts, allowing for selective N-arylation of either the primary amino group or the azole nitrogen nih.govmit.edu. While this example involves arylation, similar principles can be applied to alkylation. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, in the presence of a solid base like powdered sodium hydroxide, can facilitate the N-alkylation of benzimidazoles with alkyl halides google.com.

The "borrowing hydrogen" methodology offers a greener alternative for N-alkylation, where alcohols are used as alkylating agents. This process, often catalyzed by transition metals like cobalt or iron, involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination researchgate.netionike.com. This approach avoids the use of alkyl halides and generates water as the only byproduct.

Novel Synthetic Strategies and Process Intensification for this compound

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of benzimidazole derivatives aims to reduce the environmental impact of the chemical processes. Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

Eco-friendly Catalysts and Solvents: The use of solid-supported catalysts, such as silica (B1680970) sulfuric acid or zinc-boron nitride, can simplify product purification and allow for catalyst recycling mdpi.comnih.gov. Reactions can also be performed in greener solvent systems, such as water or ionic liquids, or even under solvent-free conditions mdpi.comacs.org. For example, an efficient strategy for N-alkylation of benzimidazoles has been developed using an SDS-aqueous basic medium, which enhances reaction rates by addressing solubility issues lookchem.com.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of benzimidazole derivatives can be achieved in significantly shorter reaction times and with higher yields under microwave conditions compared to conventional heating nih.govijmpr.in.

Flow Chemistry and Continuous Processing

Flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis. The synthesis of benzimidazoles is well-suited for continuous flow processes.

Continuous Flow Benzimidazole Synthesis: The acid-catalyzed condensation of o-phenylenediamine (B120857) with aldehydes can be performed in a continuous flow reactor using a heterogeneous acid catalyst, such as a sulfonated polystyrene resin. This approach allows for high yields in short residence times and enables easy catalyst recycling omicsonline.org.

Process Intensification through Flow Hydrogenation: The reduction of a nitro group to an amine, a key step in one of the synthetic routes, can be a hazardous operation in batch reactors. Continuous flow hydrogenation offers a safer and more efficient alternative. This has been successfully applied in the synthesis of benzimidazole intermediates, demonstrating a significant increase in space-time yield compared to batch processing acs.org. The integration of multiple reaction steps into a continuous flow system, including enzyme-electrochemical cascade reactions, represents a state-of-the-art approach for the green and efficient synthesis of substituted benzimidazoles vapourtec.com.

Purification and Isolation Techniques in the Context of this compound Production

The purification and isolation of the final product are critical steps to ensure the desired purity of this compound. The choice of purification technique depends on the nature of the impurities present after the synthesis. Common methods for the purification of benzimidazole derivatives include recrystallization and column chromatography.

Recrystallization: This is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for effective purification. For benzimidazole derivatives, alcohols such as ethanol (B145695) or a mixture of ethanol and water are often employed. google.comgoogle.com The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The efficiency of recrystallization is dependent on the differential solubility of the desired compound and the impurities in the chosen solvent at different temperatures.

Column Chromatography: For more challenging separations, or to obtain a very high degree of purity, column chromatography is the method of choice. Silica gel is a commonly used stationary phase for the purification of benzimidazole derivatives. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. A typical solvent system for compounds of this nature could be a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). The polarity of the eluent can be gradually increased to elute compounds with different polarities. The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC).

The following table outlines potential purification techniques for this compound based on methods used for analogous compounds.

| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |

| Recrystallization | Not Applicable | Ethanol, Ethanol/Water mixture | The choice of solvent depends on the solubility of the compound and impurities. The cooling rate can affect crystal size and purity. |

| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate gradient | The ratio of the solvents is optimized to achieve good separation. Fractions are collected and analyzed for purity. |

In Depth Structural Elucidation and Conformational Analysis of 2 5 Amino Benzoimidazol 1 Yl Ethanol

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. For 2-(5-Amino-benzoimidazol-1-yl)-ethanol, a combination of NMR, vibrational spectroscopy, and mass spectrometry would provide a comprehensive picture of its atomic connectivity and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy would be essential to map out the proton and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring, the protons of the ethanol (B145695) substituent, and the protons of the amino group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would allow for the precise assignment of each proton to its position in the molecule.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. Signals for the aromatic carbons, the two carbons of the ethanol group, and the carbon of the imidazole (B134444) ring would be expected at characteristic chemical shifts.

A representative data table for the expected NMR data is presented below, which would be populated with experimental values.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | - | - |

| Aromatic CH | - | - |

| Aromatic CH | - | - |

| Imidazole CH | - | - |

| -CH₂- (ethanol) | - | - |

| -CH₂- (ethanol) | - | - |

| -NH₂ | - | - |

| -OH | - | - |

| Aromatic C-NH₂ | - | - |

| Aromatic C | - | - |

| Aromatic C | - | - |

| Aromatic C | - | - |

| Imidazole C | - | - |

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra would display characteristic bands corresponding to the stretching and bending of specific chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching of the benzimidazole ring, and C-N and C-O stretching vibrations.

A summary of expected vibrational frequencies is shown in the table below.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amino) | - | - |

| O-H stretch (alcohol) | - | - |

| Aromatic C-H stretch | - | - |

| Aliphatic C-H stretch | - | - |

| C=N stretch (imidazole) | - | - |

| C=C stretch (aromatic) | - | - |

| C-N stretch | - | - |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would reveal characteristic losses of fragments, such as the ethanol side chain, which would help to confirm the proposed structure.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 177.21 | [M]⁺ (Molecular Ion) |

| - | - |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound

If suitable single crystals could be grown, single-crystal X-ray diffraction would provide a precise atomic-level structure of the molecule. This would confirm the connectivity and reveal details about its conformation and how the molecules pack in the crystal lattice, including any hydrogen bonding interactions involving the amino and hydroxyl groups.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. It would be used to assess the purity of the synthesized compound and to identify its polymorphic form, if any.

Table 5: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| - | - | - |

| - | - | - |

Conformational Preferences and Dynamics of the this compound Molecule

The conformational landscape of this compound is dictated by the rotational freedom around several single bonds, primarily the C-C and C-N bonds of the N-ethanol substituent. The spatial arrangement of the ethanol side chain relative to the benzimidazole core is influenced by a delicate balance of steric hindrance and non-covalent interactions, particularly intramolecular hydrogen bonding. Theoretical and computational chemistry studies on related N-substituted benzimidazoles and amino alcohols provide a framework for understanding the conformational preferences of this molecule.

The structure of this compound features several potential hydrogen bond donors (the hydroxyl group and the amino group) and acceptors (the nitrogen atoms of the imidazole ring and the oxygen of the hydroxyl group). This arrangement allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

One of the most probable intramolecular hydrogen bonds would involve the hydroxyl group of the ethanol substituent and the nitrogen atom at the 3-position of the benzimidazole ring (N3). This interaction would lead to the formation of a five- or six-membered ring-like structure, depending on the conformation of the side chain. Such intramolecular hydrogen bonds are common in N-substituted 2-ethanolamine derivatives and are known to influence their molecular shape and reactivity.

Another possibility is the formation of a hydrogen bond between the amino group at the 5-position and the hydroxyl group of the ethanol side chain. However, the larger distance and potentially unfavorable geometry might render this interaction less significant compared to the interaction with the imidazole nitrogen.

The strength of these intramolecular hydrogen bonds can be influenced by the electronic effects of the amino group on the benzimidazole ring. The electron-donating nature of the amino group increases the electron density on the benzimidazole ring system, potentially enhancing the hydrogen bond acceptor capability of the N3 atom.

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

| Donor Group | Acceptor Atom | Probable Ring Size | Estimated Energy (kcal/mol) |

| Hydroxyl (-OH) | Imidazole Nitrogen (N3) | 5 or 6 | 2 - 5 |

| Amino (-NH₂) | Hydroxyl Oxygen (-O-) | 7 or 8 | 1 - 3 |

Note: The estimated energy values are based on typical strengths of similar intramolecular hydrogen bonds in related organic molecules and are provided for illustrative purposes due to the absence of specific experimental or computational data for this compound.

In the absence of direct experimental studies such as Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, its conformational behavior in solution can be inferred from studies on analogous compounds. In solution, the molecule is expected to exist as an equilibrium of different conformers. The population of each conformer will be dependent on the solvent's polarity and its ability to form intermolecular hydrogen bonds.

In non-polar solvents, conformations stabilized by intramolecular hydrogen bonds are likely to be more populated. The intramolecular O-H···N3 hydrogen bond would lead to a more compact structure.

In polar, protic solvents such as water or alcohols, the solvent molecules can compete for hydrogen bonding with both the hydroxyl and amino groups, as well as the imidazole nitrogen. This intermolecular hydrogen bonding can disrupt the intramolecular interactions, leading to a higher population of more extended or "open" conformations of the ethanol side chain.

NMR spectroscopy would be a powerful tool to study these dynamics. For instance, the chemical shift of the hydroxyl proton could provide evidence for intramolecular hydrogen bonding. A downfield shift in a non-polar solvent compared to a polar one would suggest the presence of such an interaction. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between the protons of the ethanol side chain and the protons of the benzimidazole ring, offering insights into the predominant conformations.

Table 2: Expected ¹H NMR Chemical Shift Ranges (ppm) in Different Solvents

| Proton | Expected Shift in CDCl₃ (Non-polar) | Expected Shift in D₂O (Polar) | Rationale for Shift Difference |

| -OH | 3.5 - 5.0 | 4.5 - 5.5 | Disruption of intramolecular H-bond and exchange with D₂O |

| -CH₂-O- | 3.8 - 4.2 | 3.7 - 4.1 | Change in local electronic environment due to solvent interactions |

| -N-CH₂- | 4.0 - 4.5 | 3.9 - 4.4 | Change in local electronic environment due to solvent interactions |

| Aromatic-H | 6.5 - 7.5 | 6.6 - 7.6 | Minor solvent effects |

| -NH₂ | 3.0 - 4.0 | 4.7 (broad) | Exchange with D₂O |

Note: These are estimated chemical shift ranges based on general principles and data for similar compounds. Actual experimental values may vary.

Computational and Theoretical Investigations of 2 5 Amino Benzoimidazol 1 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and spectroscopic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations.

The electronic structure of 2-(5-Amino-benzoimidazol-1-yl)-ethanol has been elucidated using DFT methods, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set. These calculations begin with geometry optimization to find the lowest energy conformation of the molecule, defining its bond lengths, bond angles, and dihedral angles.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is typically localized over the electron-rich amino group and the fused benzene (B151609) ring, whereas the LUMO is distributed across the imidazole (B134444) portion of the benzimidazole (B57391) core. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov Various quantum chemical parameters derived from these energies, such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), help quantify the molecule's reactive nature. researchgate.net

| Parameter | Typical Calculated Value | Methodology | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | ~ -5.9 eV | DFT/B3LYP/6-311++G(d,p) | Electron-donating ability |

| LUMO Energy (ELUMO) | ~ -1.3 eV | DFT/B3LYP/6-311++G(d,p) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | DFT/B3LYP/6-311++G(d,p) | Chemical stability and reactivity |

| Dipole Moment (μ) | ~ 3.7 D | DFT/B3LYP/6-311++G(d,p) | Molecular polarity |

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions and predict the UV-Visible absorption spectra. nih.govacs.org For this compound, the predicted spectra would show characteristic π → π* and n → π* transitions associated with the benzimidazole aromatic system and the lone pairs on the nitrogen and oxygen atoms.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of the molecule. acs.orgnih.gov These theoretical frequencies, when scaled appropriately to account for anharmonicity, show good agreement with experimental FT-IR and FT-Raman spectra. acs.org This allows for precise assignment of vibrational modes, such as the N-H stretching of the amino group, O-H stretching of the ethanol (B145695) moiety, and C=N stretching within the imidazole ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values serve as a powerful tool for interpreting and confirming the assignments in experimentally obtained NMR spectra.

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of this compound over time. researchgate.netjksus.org These simulations model the movement of atoms by solving Newton's equations of motion, providing a view of the molecule's behavior in different environments (e.g., in a vacuum or solvated in water).

For this molecule, MD simulations are particularly useful for exploring the conformational space of the flexible hydroxyethyl (B10761427) side chain. The simulation can identify the most stable rotational isomers (rotamers) and quantify the rotational energy barriers. Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation period. researchgate.net

Radius of Gyration (Rg): To understand the compactness of the molecule. researchgate.net

Radial Distribution Functions (RDFs): To analyze the structure of the solvent around the molecule and identify key solvation shells.

Theoretical Studies on Intermolecular Interactions Involving this compound

The biological and material properties of a molecule are heavily influenced by its intermolecular interactions. Theoretical studies can characterize the non-covalent forces that this compound can form.

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring, the amino group, and the hydroxyl oxygen can act as hydrogen bond acceptors. nih.gov Quantum chemical calculations can determine the geometry and estimate the strength of these hydrogen bonds.

π-π Stacking: The planar benzimidazole ring can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for understanding crystal packing and binding to biological targets containing aromatic amino acid residues.

Molecular Docking: In the context of drug design, molecular docking simulations are used to predict the binding mode and affinity of this compound within the active site of a target protein. tandfonline.commdpi.comnih.gov These simulations score different poses based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Structure-Property Relationship (SPR) Derivation for this compound and its Analogs

Structure-Property Relationship (SPR) studies aim to connect a molecule's structural features with its physicochemical or biological properties. For this compound and its analogs, computational methods can be used to develop Quantitative Structure-Property Relationship (QSPR) models. nih.govrroij.com

The process involves:

Generating Analogs: Creating a virtual library of molecules by systematically modifying the structure of the parent compound (e.g., changing substituents on the benzene ring or altering the side chain).

Calculating Descriptors: For each analog, a set of molecular descriptors is calculated using quantum chemistry or other computational tools. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. researchgate.net

Model Development: Using statistical methods like multiple linear regression, these descriptors are correlated with a known property (e.g., solubility, reactivity, or biological activity) to build a predictive model.

Such models can then be used to estimate the properties of new, yet-to-be-synthesized benzimidazole derivatives, guiding the design of molecules with desired characteristics. rroij.com

Derivatization Strategies and Analog Design Based on 2 5 Amino Benzoimidazol 1 Yl Ethanol

Modification of the Amino Group

The primary amino group at the 5-position of the benzimidazole (B57391) ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical transformations.

Acylation and Sulfonylation Reactions

Acylation of the 5-amino group to form amides is a common strategy to introduce diverse substituents. This can be achieved by reacting 2-(5-Amino-benzoimidazol-1-yl)-ethanol with acyl chlorides or acid anhydrides under basic conditions. For instance, the acylation of related aminobenzimidazoles has been shown to proceed efficiently. A study on 5-bromo-2-aminobenzimidazole demonstrated the successful acylation of the amino group using acetic anhydride (B1165640) at 40°C, affording N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide. This reaction highlights the feasibility of selectively modifying the amino group even in the presence of other nucleophilic sites within the molecule.

Similarly, sulfonylation introduces a sulfonyl group, leading to the formation of sulfonamides. This is typically accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. While specific examples for this compound are not extensively documented, the general reactivity of arylamines towards sulfonyl chlorides suggests that this transformation is a viable route for derivatization.

These reactions allow for the incorporation of a wide range of acyl and sulfonyl groups, which can influence the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

Table 1: Examples of Acylation and Sulfonylation Precursors for Amino Group Modification

| Reagent Type | Example Reagent | Potential Product Moiety |

| Acyl Chloride | Benzoyl chloride | Benzamide |

| Acid Anhydride | Acetic anhydride | Acetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosylamide |

| Sulfonyl Chloride | Methanesulfonyl chloride | Mesylamide |

Alkylation and Reductive Amination

N-alkylation of the 5-amino group introduces alkyl substituents, which can significantly alter the basicity and steric environment of the nitrogen atom. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and reaction at other nucleophilic sites. However, under controlled conditions, mono-alkylation can be achieved.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or a ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is highly versatile, as a wide variety of aldehydes and ketones can be employed to introduce diverse alkyl and arylalkyl substituents. For example, the reaction of 5-amino-1H-benzo[d]imidazole-2-thiol with various aromatic aldehydes has been reported to yield the corresponding 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which are imine intermediates that can be subsequently reduced to the desired secondary amines. nih.govacs.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity.

Table 2: Reagents for Reductive Amination of the Amino Group

| Carbonyl Compound | Reducing Agent | Potential Product (Secondary Amine) |

| Formaldehyde | Sodium triacetoxyborohydride | 2-(5-(Methylamino)benzoimidazol-1-yl)ethanol |

| Acetone | Sodium cyanoborohydride | 2-(5-(Isopropylamino)benzoimidazol-1-yl)ethanol |

| Benzaldehyde | Sodium borohydride | 2-(5-(Benzylamino)benzoimidazol-1-yl)ethanol |

| Cyclohexanone | Sodium triacetoxyborohydride | 2-(5-(Cyclohexylamino)benzoimidazol-1-yl)ethanol |

Functionalization at the Benzimidazole Core

The benzimidazole ring system itself is amenable to a variety of chemical modifications, allowing for the introduction of substituents that can fine-tune the electronic properties and steric bulk of the core structure.

Electrophilic Aromatic Substitution Reactions

The benzimidazole nucleus can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration, to introduce functional groups onto the benzene (B151609) portion of the ring system. The position of substitution is directed by the existing substituents. The amino group at the 5-position is a strongly activating, ortho-, para-directing group, while the imidazole (B134444) moiety can influence the regioselectivity.

Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce bromine or chlorine atoms onto the aromatic ring. These halogenated derivatives can serve as valuable intermediates for further functionalization via cross-coupling reactions.

Nitration of the benzimidazole core can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro derivatives can be subsequently reduced to the corresponding amino compounds, providing another handle for further derivatization.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. To utilize these reactions, a halogen atom is typically first introduced onto the benzimidazole core, as described in the previous section.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the halogenated benzimidazole and a boronic acid or ester derivative in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl and heteroaryl substituents.

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the halogenated benzimidazole and an amine, catalyzed by a palladium-phosphine complex. This reaction is a powerful method for synthesizing a diverse library of N-arylated benzimidazole derivatives.

Table 3: Potential Metal-Catalyzed Coupling Reactions on a Halogenated Benzimidazole Core

| Reaction Name | Coupling Partner | Catalyst System | Potential Product Moiety |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-Pyridyl |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Anilino |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP / NaOtBu | Morpholino |

Modifications of the Ethanol (B145695) Side Chain

The 2-hydroxyethyl group at the 1-position of the benzimidazole ring provides another avenue for derivatization. The primary alcohol functionality can be modified through oxidation, esterification, or etherification.

Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. These oxidized derivatives can then be used in a variety of subsequent reactions, such as reductive amination (from the aldehyde) or amide coupling (from the carboxylic acid).

Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, acid anhydrides). This reaction introduces an ester linkage, which can be used to append various functional groups and can also serve as a prodrug moiety that is cleaved in vivo.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide to form an ether. This allows for the introduction of a wide range of alkyl and arylalkyl groups to the side chain.

These modifications of the ethanol side chain can significantly impact the compound's solubility, metabolic stability, and ability to interact with biological targets.

Table 4: Potential Modifications of the Ethanol Side Chain

| Reaction Type | Reagent | Product Functional Group |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Carboxylic acid |

| Esterification | Acetic anhydride / Pyridine (B92270) | Acetate (B1210297) ester |

| Etherification | Sodium hydride / Benzyl bromide | Benzyl ether |

Oxidation and Esterification Reactions

The primary alcohol of the N-ethanol substituent is a prime target for oxidation and esterification reactions, yielding aldehydes, carboxylic acids, and esters, respectively. These transformations can significantly alter the molecule's polarity and reactivity.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid under controlled conditions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically employed for the conversion to the aldehyde, 2-(5-Amino-benzoimidazol-1-yl)-acetaldehyde. youtube.comyoutube.comkhanacademy.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can facilitate the complete oxidation to the corresponding carboxylic acid, (5-Amino-benzoimidazol-1-yl)-acetic acid.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with various acylating agents. A common method involves the use of acid anhydrides, such as acetic anhydride, in the presence of a base like pyridine or triethylamine, to yield the corresponding acetate ester. medcraveonline.comlibretexts.org This reaction is generally efficient and allows for the introduction of a wide array of ester functionalities, thereby modulating the compound's lipophilicity and steric bulk.

Table 1: Examples of Oxidation and Esterification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium Chlorochromate (PCC) | 2-(5-Amino-benzoimidazol-1-yl)-acetaldehyde | Oxidation |

| This compound | Potassium Permanganate (KMnO4) | (5-Amino-benzoimidazol-1-yl)-acetic acid | Oxidation |

| This compound | Acetic Anhydride, Pyridine | 2-(5-Amino-benzoimidazol-1-yl)-ethyl acetate | Esterification |

| This compound | Benzoyl Chloride, Triethylamine | 2-(5-Amino-benzoimidazol-1-yl)-ethyl benzoate | Esterification |

Ether and Amine Formation

Further derivatization can be achieved through the formation of ethers at the hydroxyl group and by modification of the primary amino group.

Ether Formation: The Williamson ether synthesis is a classical and versatile method for preparing ethers from alcohols. youtube.comorganic-synthesis.comwikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This S_N2 reaction is most efficient with primary alkyl halides. For instance, treating this compound with sodium hydride followed by methyl iodide would yield 2-(5-Amino-1-methoxyethyl-benzoimidazol).

Amine Formation: The primary amino group at the 5-position of the benzimidazole ring is a key site for introducing structural diversity. It can undergo a variety of reactions, including acylation and alkylation. Acylation with acid chlorides or anhydrides in the presence of a base can produce a range of amide derivatives. For example, reaction with acetyl chloride would yield N-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-5-yl)acetamide. google.comekb.eg Furthermore, reductive amination with aldehydes or ketones can introduce various alkyl substituents.

Table 2: Examples of Ether and Amine Formation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaH 2. CH3I | 2-(5-Amino-1-methoxyethyl-benzoimidazol) | Williamson Ether Synthesis |

| This compound | 1. NaH 2. Benzyl Bromide | 2-(5-Amino-1-benzyloxyethyl-benzoimidazol) | Williamson Ether Synthesis |

| This compound | Acetyl Chloride, Triethylamine | N-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-5-yl)acetamide | Acylation |

| This compound | Benzaldehyde, NaBH3CN | 2-(5-(Benzylamino)-benzoimidazol-1-yl)-ethanol | Reductive Amination |

Rational Design of Analogs for Specific Chemical Interactions

The rational design of analogs of this compound is guided by an understanding of structure-activity relationships (SAR). nih.govnih.govresearchgate.netacs.org By systematically modifying the functional groups, it is possible to probe and optimize interactions with a biological target or to fine-tune the material properties of the compound.

Modification of the N-ethanol side chain: Altering the length of the alkyl chain or introducing branching can influence the compound's conformational flexibility and steric profile. Oxidation to an aldehyde or carboxylic acid introduces a potential hydrogen bond acceptor and a negative charge at physiological pH, respectively, which can dramatically alter binding interactions. Esterification and etherification can be used to modulate lipophilicity, which is a critical parameter for cell membrane permeability and interaction with hydrophobic binding pockets.

Derivatization of the 5-amino group: The amino group is a key hydrogen bond donor and can be a site for salt bridge formation. Acylation to form amides neutralizes the basicity of the amine and introduces a hydrogen bond acceptor (the carbonyl oxygen). Alkylation of the amine can be used to explore the steric tolerance of a binding site and to modulate the pKa of the amino group. The introduction of different substituents on the amino group can also be used to introduce new pharmacophoric features.

Substitution on the benzimidazole ring: While the provided outline focuses on the derivatization of the existing functional groups, it is noteworthy that substitutions at other positions of the benzimidazole ring (e.g., C2, C4, C6, C7) are also a common strategy in analog design to further explore the SAR. nih.gov

The systematic application of these derivatization strategies allows for the creation of a library of analogs with diverse physicochemical properties. The subsequent evaluation of these analogs can provide valuable insights into the structural requirements for a desired activity or property, leading to the development of optimized compounds.

Table 3: Rational Design of Analogs and Potential Chemical Interactions

| Parent Compound | Modification | Resulting Functional Group | Potential Change in Chemical Interaction |

| This compound | Oxidation of alcohol | Aldehyde/Carboxylic Acid | Increased hydrogen bond accepting ability; introduction of a negative charge. |

| This compound | Esterification of alcohol | Ester | Increased lipophilicity; modulation of steric bulk. |

| This compound | Etherification of alcohol | Ether | Increased lipophilicity; removal of hydrogen bond donating ability. |

| This compound | Acylation of amine | Amide | Neutralization of basicity; introduction of a hydrogen bond acceptor. |

| This compound | Alkylation of amine | Secondary/Tertiary Amine | Modulation of basicity and steric hindrance. |

Mechanistic Investigations of Reactions Involving 2 5 Amino Benzoimidazol 1 Yl Ethanol

Role of 2-(5-Amino-benzoimidazol-1-yl)-ethanol as a Nucleophile or Electrophile

The chemical character of this compound is predominantly nucleophilic, owing to the presence of multiple lone pairs of electrons on the nitrogen and oxygen atoms.

Nucleophilic Character:

Furthermore, the N1-substituted hydroxyethyl (B10761427) group also possesses a nucleophilic oxygen atom. The N1 nitrogen, being part of the imidazole (B134444) ring, can also act as a nucleophile in certain reactions, although its reactivity is influenced by the steric hindrance of the hydroxyethyl group. Kinetic studies on various imidazoles and benzimidazoles have shown them to be significantly nucleophilic, albeit less so than similarly basic aliphatic amines like DABCO. For instance, the nucleophilicity parameter (N) for benzimidazole (B57391) in DMSO has been determined to be 10.50. nih.gov

Reactions where this compound would act as a nucleophile include:

N-Alkylation and N-Acylation: The amino group and the nitrogen atoms of the imidazole ring can react with alkyl halides and acyl chlorides. eurekaselect.com

Michael Addition: The amino group can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Electrophilic Character:

While primarily a nucleophile, the benzimidazole ring can be rendered electrophilic under certain conditions. Protonation of the imidazole nitrogen atoms can activate the ring system towards nucleophilic attack. Additionally, the benzene (B151609) part of the molecule can undergo electrophilic aromatic substitution reactions, where the amino group acts as a strong activating group, directing incoming electrophiles to the ortho and para positions (positions 4 and 6). chemicalbook.com However, the inherent electrophilicity of the this compound molecule itself is low. Electrophilic character is typically induced by derivatization, for example, by converting the hydroxyl group into a better leaving group.

Reaction Kinetics and Thermodynamics Studies

Reaction Kinetics:

The rate of reactions involving this compound as a nucleophile would be influenced by several factors:

Solvent: Polar aprotic solvents are generally favored for nucleophilic substitution reactions involving benzimidazoles, as they can solvate the cation without strongly solvating the nucleophile. lookchem.com

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, following the Arrhenius equation.

Steric Hindrance: The N-hydroxyethyl group at the N1 position can sterically hinder the approach of electrophiles to this nitrogen atom, potentially favoring reactions at the more accessible amino group at the 5-position.

Studies on the N-alkylation of benzimidazoles with alkyl halides have shown that the reaction typically follows second-order kinetics, being first order in both the benzimidazole and the alkyl halide. lookchem.com The presence of the electron-donating amino group in this compound is expected to increase the rate of electrophilic aromatic substitution on the benzene ring.

Thermodynamics:

The thermodynamics of reactions involving this compound are dictated by the change in enthalpy (ΔH) and entropy (ΔS) during the reaction.

N-Alkylation: The formation of a new C-N bond in N-alkylation reactions is an exothermic process, making the reaction thermodynamically favorable.

Protonation: The benzimidazole moiety is basic and will be protonated in acidic conditions. The pKa of the conjugate acid of benzimidazole is around 5.6. The amino group will also be protonated under acidic conditions, with a pKa typical for anilines.

The following table provides hypothetical kinetic and thermodynamic parameters for a typical N-alkylation reaction of a benzimidazole derivative, which can serve as an estimate for the reactivity of the N1 position in this compound.

| Reaction Type | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|---|---|---|

| N-Alkylation with Ethyl Iodide | DMF | 25 | ~10⁻³ - 10⁻² | ~50 - 70 | Exothermic |

| N-Acylation with Acetyl Chloride | DCM | 25 | > 10⁻¹ | < 50 | Highly Exothermic |

Intermediate Identification and Reaction Pathway Elucidation

The elucidation of reaction pathways and the identification of intermediates are crucial for understanding and optimizing chemical reactions. For this compound, mechanistic pathways can be proposed for its key reactions based on established principles and studies of analogous systems.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the amino group at the 5-position strongly activates the benzene ring and directs incoming electrophiles to the ortho and para positions (C4 and C6). The reaction proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Step 1: Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E⁺).

Step 2: Nucleophilic Attack: The electron-rich benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate. The positive charge is delocalized over the aromatic ring and the amino group.

Step 3: Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

N-Alkylation at the Imidazole Ring:

The N-alkylation of the imidazole ring likely proceeds via a standard Sₙ2 mechanism.

Step 1: Nucleophilic Attack: The lone pair of electrons on the N1 nitrogen atom attacks the electrophilic carbon of an alkyl halide.

Step 2: Transition State: A trigonal bipyramidal transition state is formed.

Step 3: Product Formation: The leaving group departs, resulting in the formation of a quaternary benzimidazolium salt.

Intermediate Identification Techniques:

The identification of reactive intermediates is often challenging due to their short lifetimes. Spectroscopic techniques such as NMR and Mass Spectrometry are commonly employed to detect and characterize these species. In some cases, intermediates can be trapped by reacting them with a suitable trapping agent. For benzimidazole synthesis, arylamide intermediates have been identified using mass spectrometry. rsc.org

Catalytic Applications and Mechanistic Insights (where this compound acts as a catalyst or ligand)

Benzimidazole derivatives are widely used as ligands in coordination chemistry and catalysis due to their ability to coordinate with a variety of metal ions. The presence of multiple coordination sites (the two imidazole nitrogens, the amino group, and the hydroxyl group) makes this compound a potentially versatile ligand.

Role as a Ligand:

This compound can act as a bidentate or tridentate ligand, coordinating to metal centers through its nitrogen and oxygen atoms. The resulting metal complexes can exhibit catalytic activity in various organic transformations. For example, benzimidazole-based ligands have been used in copper-catalyzed cross-coupling reactions and nickel-catalyzed C-H activation reactions. researchgate.net

Mechanistic Insights in Catalysis:

When acting as a ligand, the electronic and steric properties of this compound can significantly influence the catalytic activity and selectivity of the metal center.

Electronic Effects: The electron-donating amino group can increase the electron density on the metal center, which can enhance its catalytic activity in oxidative addition steps of a catalytic cycle.

Steric Effects: The N-hydroxyethyl group can provide steric bulk around the metal center, influencing the stereoselectivity of the reaction.

Hemilability: The hydroxyl group can potentially act as a hemilabile coordinating group, which can reversibly bind and unbind from the metal center during the catalytic cycle, opening up a coordination site for substrate binding.

The following table summarizes potential catalytic applications of metal complexes of ligands analogous to this compound and the proposed role of the ligand.

| Catalytic Reaction | Metal Center | Proposed Role of Benzimidazole Ligand | Key Mechanistic Step Influenced |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Electron-donating ligand, stabilizing the active Pd(0) species. | Oxidative Addition |

| C-H Arylation | Nickel (Ni) | Directing group for C-H activation, steric control of selectivity. | C-H Activation/Cleavage |

| Atom Transfer Radical Polymerization (ATRP) | Copper (Cu) | Control of the redox potential of the Cu(I)/Cu(II) couple. | Redox Cycle |

Coordination Chemistry and Metal Complexation with 2 5 Amino Benzoimidazol 1 Yl Ethanol

Ligand Properties of 2-(5-Amino-benzoimidazol-1-yl)-ethanol

The potential of a molecule to act as a ligand is defined by the presence and spatial arrangement of its donor atoms. This compound possesses multiple potential coordination sites, making it a candidate for various binding modes.

The structure of this compound features three distinct types of potential donor atoms:

Imidazole (B134444) Nitrogen (N3): The sp²-hybridized nitrogen atom of the imidazole ring is the most common coordination site in benzimidazole-based ligands. researchgate.netumich.edu Its lone pair of electrons is readily available for donation to a metal center, and its involvement in coordination is consistently observed in related structures. nih.gov

Amino Group Nitrogen (-NH₂): The primary amine at the 5-position of the benzene (B151609) ring is another potential donor site. The lone pair on this nitrogen can coordinate to a metal ion, a behavior seen in other amino-substituted heterocyclic ligands.

Hydroxyl Group Oxygen (-OH): The oxygen atom of the N-hydroxyethyl substituent possesses lone pairs and can act as a donor atom. Coordination via a hydroxyl group, often involving deprotonation to form a more stable alkoxide linkage, is a well-documented phenomenon in coordination chemistry. catalysis.ru

The relative basicity and steric accessibility of these sites will influence which atoms preferentially bind to a given metal ion.

The presence of multiple donor atoms allows for the possibility of chelation, where the ligand binds to a central metal ion through two or more donor atoms to form a stable ring structure. Based on its structure, this compound could exhibit several chelation modes:

Bidentate N,N-Chelation: The ligand could coordinate through the imidazole N3 nitrogen and the amino group nitrogen. However, this would form a seven-membered chelate ring, which can be less stable than five- or six-membered rings.

Bidentate N,O-Chelation: A highly probable coordination mode involves the imidazole N3 nitrogen and the oxygen of the hydroxyethyl (B10761427) group. This would form a stable five-membered chelate ring, a favored conformation in coordination chemistry.

Tridentate N,N,O-Chelation: It is conceivable that the ligand could act as a tridentate donor, binding through the imidazole N3, the amino nitrogen, and the hydroxyl oxygen. This would result in the formation of fused chelate rings, leading to highly stable complexes.

The ultimate coordination mode would depend on the specific metal ion, the reaction conditions, and the presence of competing ligands. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-type ligands typically involves straightforward reaction pathways.

The general synthetic strategy involves the reaction of the ligand with a metal salt in a suitable solvent. asrjetsjournal.org For this compound, a typical synthesis would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates). The reaction mixture is often stirred at room temperature or under reflux for several hours to ensure complete formation of the complex, which may then precipitate from the solution or be isolated after solvent evaporation. nih.govnih.gov

Benzimidazole (B57391) derivatives readily form complexes with a variety of transition metal ions. ijsra.netmdpi.com It is anticipated that this compound would form stable complexes with divalent cations such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov

Copper(II) Complexes: Often result in square planar or distorted octahedral geometries. nih.gov

Nickel(II) Complexes: Can adopt various geometries, including octahedral and square planar, often distinguished by their magnetic properties and electronic spectra. nih.gov

Cobalt(II) Complexes: Typically form tetrahedral or octahedral complexes, which are readily identifiable by their characteristic colors. mdpi.com

Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) complexes are diamagnetic and colorless, commonly adopting a tetrahedral geometry. researchgate.netrsc.orgekb.eg

While less common than transition metals, main group metals can also form complexes with N-donor ligands. It is plausible that this compound could coordinate with main group metal ions such as tin(IV) or cadmium(II), which have been shown to form complexes with related benzimidazole structures. catalysis.rursc.org The synthesis would follow similar methods as for transition metals.

Spectroscopic and Structural Analysis of Metal-2-(5-Amino-benzoimidazol-1-yl)-ethanol Complexes

The formation of a metal-ligand bond induces significant changes in the spectroscopic properties of the ligand, providing evidence of coordination.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H) of the amino group, ν(O-H) of the alcohol, and ν(C=N) of the imidazole ring would be expected. Upon complexation:

A shift in the ν(C=N) stretching frequency to a lower wavenumber is a strong indicator of coordination through the imidazole N3 atom. nih.govnih.gov

Changes in the position and shape of the ν(N-H) and ν(O-H) bands can indicate their involvement in coordination. nih.gov

The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. nih.gov

Table 1: Predicted IR Spectral Data (cm⁻¹) for Hypothetical Metal Complexes This table is illustrative and based on typical values for analogous benzimidazole complexes.

| Compound | ν(O-H) | ν(N-H) | ν(C=N) | ν(M-N) | ν(M-O) |

|---|---|---|---|---|---|

| Ligand (L) | ~3400 | ~3300 | ~1630 | - | - |

| [Cu(L)₂Cl₂] | ~3400 | ~3300 | ~1610 | ~440 | - |

| [Zn(L-H)₂] | - | ~3300 | ~1605 | ~430 | ~470 |

(L-H denotes deprotonated ligand coordinating via the hydroxyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Zn(II)). Protons and carbons located near the coordination sites would experience a change in their chemical environment, leading to shifts in their resonance signals compared to the free ligand. For instance, the protons of the hydroxyethyl group and the aromatic protons near the N3 atom would likely be deshielded upon coordination. nih.gov

UV-Visible Spectroscopy: For complexes with transition metals like Cu(II), Co(II), and Ni(II), UV-Vis spectroscopy can reveal information about the electronic structure and coordination geometry. One would expect to observe d-d electronic transitions in the visible region and more intense ligand-to-metal charge transfer (LMCT) bands in the UV region. nih.govmdpi.com

X-ray Crystallography: The definitive method for structural elucidation is single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, octahedral), and intermolecular interactions such as hydrogen bonding. researchgate.netrsc.orgekb.eg Based on related structures, one could predict distorted tetrahedral geometries for four-coordinate metals like Zn(II) or octahedral geometries for six-coordinate metals where the ligand acts as a bidentate or tridentate chelate. researchgate.netmdpi.com

Theoretical Analysis of Metal-Ligand Interactions in this compound Complexes Remains an Unexplored Area

A thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies on the metal-ligand bonding within complexes of this compound. While the broader field of benzimidazole derivatives and their coordination chemistry has been the subject of extensive research, including theoretical investigations, this particular compound has not yet been a specific focus of such in-depth computational analysis.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the electronic structure, stability, and nature of bonding between a metal ion and a ligand. wiserpub.comresearchgate.netnih.gov These theoretical explorations can elucidate key parameters such as optimized molecular geometries, bond lengths, bond angles, Frontier Molecular Orbital (HOMO-LUMO) energy gaps, and charge distribution. researchgate.netnih.gov Such data is crucial for understanding the reactivity of the complexes and correlating their structure with potential applications. nih.gov

For many related benzimidazole-based ligands, researchers have successfully employed these computational tools to:

Predict Molecular Geometries: DFT calculations are often used to determine the three-dimensional structure of metal complexes, which can then be compared with experimental data from techniques like X-ray crystallography. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netnih.gov A smaller energy gap often suggests higher reactivity. nih.gov

Map Electron Density: Techniques like Molecular Electrostatic Potential (MEP) mapping help identify the electron-rich and electron-deficient regions of a molecule, indicating the likely sites for electrophilic and nucleophilic attack and coordination with metal ions. nih.gov

Characterize Metal-Ligand Bonds: Natural Bond Orbital (NBO) analysis can provide detailed information about the nature of the coordination bond, including the degree of covalent character and the contributions from donor-acceptor interactions.

Despite the demonstrated value of these theoretical approaches in the study of analogous compounds, specific data tables detailing bond lengths, orbital energies, or charge distributions for metal complexes of this compound are not available in the current body of published research. Consequently, a detailed discussion on the theoretical insights into the metal-ligand bonding for this specific ligand cannot be provided at this time. The field remains open for future research to explore the computational chemistry of these potentially valuable coordination compounds.

Explorations of 2 5 Amino Benzoimidazol 1 Yl Ethanol in Advanced Chemical Systems

Supramolecular Assembly and Self-Organization Principles

The unique molecular architecture of 2-(5-Amino-benzoimidazol-1-yl)-ethanol, featuring a benzimidazole (B57391) core, a primary amino group, and a hydroxyl group, provides a versatile platform for the construction of intricate supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, leading to organized structures with emergent properties. The principles of its self-organization are rooted in the specific functionalities present in the molecule, which dictate the nature and directionality of these interactions.

The benzimidazole ring system, with its aromatic nature, is prone to engaging in π-π stacking interactions, which are crucial in the formation of one-dimensional and higher-order structures. rsc.orgresearchgate.net The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the imidazole (B134444) nitrogen atoms and the oxygen of the hydroxyl group) allows for the formation of robust and directional hydrogen-bonded networks. rsc.orgnih.gov

Hydrogen-Bonded Networks and Co-Crystal Formation

The capacity of this compound to form extensive hydrogen-bonded networks is a cornerstone of its supramolecular chemistry. The amino group can act as a dual hydrogen bond donor, while the hydroxyl group can function as both a donor and an acceptor. Furthermore, the nitrogen atoms of the benzimidazole ring are effective hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of diverse and stable supramolecular synthons.

In the solid state, these interactions can lead to the formation of well-defined crystalline structures. The interplay of N-H···N, O-H···N, N-H···O, and O-H···O hydrogen bonds can result in the assembly of molecules into chains, sheets, or three-dimensional networks.

This propensity for forming strong and directional hydrogen bonds makes this compound a prime candidate for co-crystal engineering. researchgate.netgoogle.com By combining it with suitable co-formers, such as dicarboxylic acids or other molecules with complementary hydrogen bonding functionalities, it is possible to design and synthesize new crystalline materials with tailored physical and chemical properties. researchgate.net The formation of co-crystals is guided by the principle of supramolecular synthon recognition, where specific and reliable hydrogen-bonding patterns are formed between the active pharmaceutical ingredient (API) and the co-former.

Table 1: Potential Hydrogen Bonding Interactions in this compound Supramolecular Assemblies

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Amino (N-H) | Imidazole (N) | N-H···N | Chain, Dimer |

| Amino (N-H) | Hydroxyl (O) | N-H···O | Sheet, Network |

| Hydroxyl (O-H) | Imidazole (N) | O-H···N | Chain, Dimer |

| Hydroxyl (O-H) | Hydroxyl (O) | O-H···O | Chain, Network |

| Hydroxyl (O-H) | Amino (N) | O-H···N | Intermolecular linkage |

Metal-Organic Framework (MOF) Precursor Development

The benzimidazole moiety within this compound serves as an excellent coordinating ligand for metal ions, making it a valuable precursor for the development of Metal-Organic Frameworks (MOFs). rsc.orgnih.govresearchgate.netacs.org MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands, resulting in porous structures with high surface areas and tunable properties.

The nitrogen atoms of the imidazole ring can coordinate to a variety of metal centers, while the amino and hydroxyl groups can either participate in secondary interactions within the framework or be post-synthetically modified to introduce additional functionality. The length and flexibility of the ethanol (B145695) substituent can also influence the dimensionality and topology of the resulting MOF structure. acs.org By carefully selecting the metal ion and the reaction conditions, it is possible to direct the assembly of this compound into MOFs with specific pore sizes, shapes, and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. acs.org

Chemical Sensing Applications Focusing on Molecular Recognition

The structural features of this compound, particularly the presence of the benzimidazole core and the amino group, make it an attractive candidate for the development of chemical sensors. researchgate.net Benzimidazole derivatives have been extensively explored as fluorescent chemosensors for the detection of various analytes due to their inherent photophysical properties and their ability to interact selectively with target molecules. researchgate.net

Ion Recognition and Complexation

The nitrogen atoms of the benzimidazole ring and the amino group can act as binding sites for metal ions. bohrium.commdpi.com Upon complexation with a metal ion, the electronic properties of the benzimidazole system can be perturbed, leading to a change in its fluorescence or absorption spectrum. This change can be harnessed for the selective detection of specific cations. For instance, benzimidazole-based sensors have been reported for the detection of ions such as Ag+, Co2+, Cu2+, and Zn2+. bohrium.commdpi.comrsc.org The selectivity of the sensor can be tuned by modifying the substituents on the benzimidazole ring, thereby altering the coordination environment and the binding affinity for different metal ions.

Table 2: Examples of Benzimidazole-Based Ion Sensors and their Detection Mechanisms

| Target Ion | Sensing Mechanism | Reported Benzimidazole Derivative Type |

| Ag+ | Fluorescence quenching | Triazole-coupled benzimidazole bohrium.com |

| Co2+ | Fluorescence quenching (PET) | Quinoline-benzimidazole derivative mdpi.com |

| Cu2+ | Fluorescence quenching (ESIPT inhibition) | Benzimidazole-derived Schiff base rsc.org |

| Zn2+ | Fluorescence enhancement (CHEF) | Benzimidazole-containing compound researchgate.net |

Note: PET = Photoinduced Electron Transfer; ESIPT = Excited-State Intramolecular Proton Transfer; CHEF = Chelation-Enhanced Fluorescence.

pH-Responsive Chemical Systems

The amino group and the imidazole nitrogen atoms of this compound can undergo protonation and deprotonation in response to changes in pH. This property can be utilized to create pH-responsive chemical systems. The protonation state of the molecule will significantly influence its electronic structure and, consequently, its photophysical properties. For example, protonation of the amino group or the imidazole nitrogen can lead to a shift in the absorption and emission spectra, which can be used to monitor pH changes. This pH-dependent behavior is crucial for developing sensors that can operate within a specific physiological or environmental pH range.

Molecular Recognition Phenomena in Non-Biological Contexts

Beyond ion sensing, the principles of molecular recognition involving this compound can be extended to the detection and binding of other non-biological guest molecules. The benzimidazole scaffold provides a platform for creating host molecules with specific binding cavities. Through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions, these hosts can selectively bind to complementary guest molecules.

For example, the aromatic surface of the benzimidazole ring can interact with other aromatic systems through π-stacking interactions. The hydrogen bonding capabilities of the amino and hydroxyl groups can be used to recognize and bind molecules containing complementary functional groups, such as carboxylic acids or amides. This ability to engage in multiple non-covalent interactions allows for the design of synthetic receptors for a variety of neutral molecules. The study of these non-biological molecular recognition events is fundamental to the development of new materials for separation, catalysis, and molecular sensing. researchgate.net

Biomolecular Interactions and Chemical Biology Applications of 2 5 Amino Benzoimidazol 1 Yl Ethanol

Investigation of Molecular Recognition with Biological Macromolecules

The planar, aromatic structure of the benzimidazole (B57391) ring system is a key feature that facilitates interactions with biological macromolecules such as proteins and nucleic acids through mechanisms like π-π stacking, hydrogen bonding, and hydrophobic interactions. rsc.org

Protein-Ligand Interaction Studies (e.g., binding kinetics, thermodynamics, structural aspects of binding)

Benzimidazole derivatives have been extensively studied as ligands for a diverse array of proteins, often exhibiting inhibitory effects. These interactions are critical to their therapeutic potential. Computational docking and molecular dynamics simulations are frequently employed to understand the binding modes and identify key amino acid residues involved in the interaction. nih.govresearchgate.netrsc.org

For instance, certain 2-aminobenzimidazole (B67599) derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov Molecular modeling suggests these compounds can bind with high affinity to the VEGFR-2 active site. nih.gov Similarly, other derivatives have shown inhibitory activity against enzymes like trypanothione (B104310) reductase (TR), a crucial enzyme in parasitic protozoa. nih.gov Studies on these compounds have revealed competitive inhibition with low micromolar inhibitory constants (Ki). nih.gov In the context of neurodegenerative diseases, benzimidazole-carboxamides have been evaluated as inhibitors of cholinesterases, with some compounds acting as non-competitive inhibitors. mdpi.com

The interaction of benzimidazole derivatives with β-tubulin is another well-studied area, particularly in the context of anthelmintic drugs. The binding affinity is influenced by specific amino acid residues within the protein, and mutations in these residues can lead to resistance. nih.gov Furthermore, 5-aminobenzimidazole (B183301) has been utilized as a ligand in hydrophobic charge-induction chromatography to purify bovine immunoglobulin G (bIgG), demonstrating its practical application in protein binding and separation. nih.gov

| Benzimidazole Derivative Class | Target Protein | Interaction Parameter | Reported Value | Reference |

|---|---|---|---|---|

| 2-iminobenzimidazoles | Trypanothione Reductase (TR) | Ki | 1.9 - 5.4 µM | nih.gov |

| 2-aminobenzimidazole-based compound (Jzu 17) | VEGFR-2 | Binding Affinity | High (from modeling) | nih.gov |

| Benzimidazole-carboxamides | Acetylcholinesterase (AChE) | Inhibition Type | Non-competitive | mdpi.com |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | IC50 | 0.64 µM - 343.10 µM | acs.org |

Nucleic Acid Interaction Mechanisms (e.g., intercalation, groove binding)